molecular formula C7H12O4 B12057953 3,5-Dihydroxycyclohexanecarboxylic acid CAS No. 804428-26-0

3,5-Dihydroxycyclohexanecarboxylic acid

Cat. No.: B12057953
CAS No.: 804428-26-0
M. Wt: 160.17 g/mol
InChI Key: JOIXGDNGAXHWPO-UHFFFAOYSA-N
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Description

3,5-Dihydroxycyclohexanecarboxylic acid (C₇H₁₀O₅) is a cyclohexane derivative featuring hydroxyl groups at the 3 and 5 positions and a carboxylic acid moiety at position 1. It serves as a key intermediate in microbial biosynthesis, notably in Streptomyces hygroscopicus var. ascomyceticus for the production of ascomycin (FK520), an immunosuppressive macrolide . Its structural simplicity, with vicinal hydroxyl groups, enables functionalization into more complex metabolites, such as dicaffeoylquinic acids, which are prominent in plant-derived bioactive compounds .

Properties

IUPAC Name

3,5-dihydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6,8-9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXGDNGAXHWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dihydroxycyclohexanecarboxylic acid may involve the catalytic hydrogenation of cyclohexanecarboxylic acid derivatives. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Structural Analogs

3,5-Dicaffeoylquinic Acid (Isochlorogenic Acid A)
  • Structure : Esterified derivative of quinic acid, with caffeoyl groups (3,4-dihydroxycinnamoyl) at positions 3 and 5. Molecular formula: C₂₅H₂₄O₁₂ .
  • Biological Role : Found in Cichorium intybus (chicory) and Schizogyne sericea, it exhibits antioxidant, anti-inflammatory, and hepatoprotective activities .
  • Key Difference : Unlike 3,5-dihydroxycyclohexanecarboxylic acid, this compound is a polycyclic ester with enhanced bioactivity due to caffeoyl substitution .
4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C)
  • Structure : Similar to 3,5-dicaffeoylquinic acid but with caffeoyl groups at positions 4 and 5. Molecular formula: C₂₅H₂₄O₁₂ .
  • Biological Role : Demonstrates antiviral and neuroprotective effects, highlighting the influence of substitution patterns on activity .
Chlorogenic Acid (5-Caffeoylquinic Acid)
  • Structure : Single caffeoyl group at position 5. Molecular formula: C₁₆H₁₈O₉ .
  • Biological Role : A major dietary antioxidant in coffee and chicory, modulating lipid metabolism .

Functional Analogs

Shikimic Acid
  • Structure : Cyclohexene carboxylic acid with three hydroxyl groups.
  • Role: Biosynthetic precursor to aromatic amino acids and pharmaceuticals (e.g., oseltamivir). Unlike 3,5-dihydroxycyclohexanecarboxylic acid, it lacks the 1-carboxylic acid group and participates in different pathways .
3,5-Dioxocyclohexanecarboxylic Acid
  • Structure : Cyclohexane backbone with ketone groups at positions 3 and 5. Molecular formula: C₇H₈O₄ .
  • Role : Synthetic intermediate with distinct reactivity (keto groups vs. hydroxyls). Hazard profile includes irritation risks (H315, H319) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Source/Application
3,5-Dihydroxycyclohexanecarboxylic acid C₇H₁₀O₅ 174.15 2 hydroxyl, 1 carboxylic acid Microbial biosynthesis
3,5-Dicaffeoylquinic acid C₂₅H₂₄O₁₂ 516.45 2 caffeoyl esters Plant metabolites (chicory)
3,5-Dioxocyclohexanecarboxylic acid C₇H₈O₄ 156.14 2 ketones, 1 carboxylic acid Synthetic chemistry

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